2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound features a dihydroquinolinone core substituted at the 3-position with a 3,4-dimethylbenzoyl group and at the 1-position with an acetamide-linked 3-methoxyphenyl moiety.
Properties
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O6/c1-17-9-10-19(11-18(17)2)28(33)23-15-31(16-27(32)30-20-7-6-8-21(12-20)35-3)24-14-26(37-5)25(36-4)13-22(24)29(23)34/h6-15H,16H2,1-5H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNABSFBWRHLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds .
Scientific Research Applications
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
A. Tetrahydroisoquinoline Derivatives ()
Compounds such as N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (30) feature tetrahydroisoquinoline cores instead of dihydroquinolinone. Key differences include:
- Core Rigidity: The dihydroquinolinone’s planar structure may enhance π-π stacking compared to the saturated tetrahydroisoquinoline.
- Synthesis Yields: Analogous acetamide derivatives in show variable yields (15–82%) depending on substituents. Bulky groups (e.g., propylamino in compound 31) reduce yields, suggesting the target’s aromatic substituents may favor moderate-to-high synthetic efficiency .
B. Coumarin-Thiazolidinone Hybrids ()
Molecules like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides share the acetamide linkage but incorporate coumarin and thiazolidinone moieties. The target compound’s dihydroquinolinone core may offer greater metabolic stability compared to the hydrolytically labile thiazolidinone ring .
C. Benzodioxin-Pyridine Amines ()
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (MW: 391.46) shares a methoxy-substituted aromatic system but lacks the acetamide group. The target compound’s higher molecular weight (~450 g/mol, estimated) may reduce solubility, necessitating formulation optimization for in vivo studies .
Comparative Data Table
Functional Group Impact on Bioactivity
- Methoxy Groups : The 6,7-dimethoxy groups in the target compound may improve binding to hydrophobic pockets in receptors, akin to the 4-methoxy group in compound 30’s orexin-1 antagonism .
- Acetamide Linkage : Common to all compared compounds, this group facilitates hydrogen bonding, critical for target engagement.
- Aromatic vs. Aliphatic Substituents : The target’s 3,4-dimethylbenzoyl group may enhance selectivity compared to aliphatic chains in derivatives.
Biological Activity
The compound 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a member of the quinoline derivatives family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C28H25FN2O5
- Molecular Weight : 466.51 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interactions with various molecular targets:
- Enzyme Inhibition : It is known to inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their functions. This inhibition can affect metabolic pathways crucial for cell survival and proliferation.
- Receptor Interaction : The compound may interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses such as apoptosis and proliferation.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative properties against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxicity in several cancer models, including breast (MCF-7) and prostate cancer cells (PC-3), with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Antioxidant Activity
The compound has also shown promising antioxidant activity through various assays:
- DPPH Radical Scavenging : In studies measuring radical scavenging capabilities, it exhibited an IC50 value of approximately 25 µM, indicating moderate antioxidant potential .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
